molecular formula C13H10ClF2NO2S B10963488 2-chloro-4-fluoro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide

2-chloro-4-fluoro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide

Cat. No.: B10963488
M. Wt: 317.74 g/mol
InChI Key: MGEDMUPXHYCEKS-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-N-(5-fluoro-2-methylphenyl)-1-benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of multiple halogen atoms and a sulfonamide group in its structure suggests potential biological activity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-fluoro-N-(5-fluoro-2-methylphenyl)-1-benzenesulfonamide typically involves multi-step organic reactions. One common method includes:

    Halogenation: Introduction of chlorine and fluorine atoms into the benzene ring through electrophilic aromatic substitution.

    Sulfonamide Formation: Reaction of the halogenated benzene with sulfonyl chloride in the presence of a base like pyridine to form the sulfonamide group.

    Coupling Reaction: The final step involves coupling the sulfonamide with 5-fluoro-2-methylaniline under controlled conditions to yield the target compound.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:

  • Use of continuous flow reactors to ensure consistent reaction conditions.
  • Employment of catalysts to increase reaction efficiency.
  • Implementation of purification techniques like recrystallization and chromatography to obtain high-purity products.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution due to the presence of halogen atoms.

    Oxidation and Reduction: The sulfonamide group can participate in redox reactions under specific conditions.

    Coupling Reactions: It can form new bonds with other aromatic compounds through coupling reactions.

Common Reagents and Conditions:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Like potassium permanganate for oxidation reactions.

    Catalysts: Palladium or copper catalysts for coupling reactions.

Major Products:

    Substituted Derivatives: Depending on the nucleophile used in substitution reactions.

    Oxidized or Reduced Forms: Resulting from redox reactions.

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Acts as a building block in the development of new chemical entities.

Biology and Medicine:

  • Potential antimicrobial agent due to its sulfonamide group.
  • Investigated for its activity against various bacterial strains.

Industry:

  • Utilized in the production of pharmaceuticals.
  • Employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-(5-fluoro-2-methylphenyl)-1-benzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzyme dihydropteroate synthase, thereby inhibiting the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for its antibacterial activity.

    2-Chloro-4-fluoro-N-(2-methylphenyl)-1-benzenesulfonamide: A structurally similar compound with slight variations in the position of the methyl group.

Uniqueness:

  • The presence of multiple halogen atoms in 2-chloro-4-fluoro-N-(5-fluoro-2-methylphenyl)-1-benzenesulfonamide enhances its reactivity and potential biological activity compared to simpler sulfonamides.
  • Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and development in medicinal chemistry.

Properties

Molecular Formula

C13H10ClF2NO2S

Molecular Weight

317.74 g/mol

IUPAC Name

2-chloro-4-fluoro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C13H10ClF2NO2S/c1-8-2-3-10(16)7-12(8)17-20(18,19)13-5-4-9(15)6-11(13)14/h2-7,17H,1H3

InChI Key

MGEDMUPXHYCEKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)NS(=O)(=O)C2=C(C=C(C=C2)F)Cl

Origin of Product

United States

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